Rhodamine 6G

Übersicht

Beschreibung

Rhodamine 6G ist ein stark fluoreszierender Farbstoff, der zur Rhodaminfamilie gehört. Er wird häufig als Tracerfarbstoff in Wasser verwendet, um die Geschwindigkeit und Richtung des Flusses und Transports zu bestimmen. Rhodaminfarbstoffe fluoreszieren und können mit Instrumenten namens Fluorometer einfach und kostengünstig nachgewiesen werden . This compound wird auch in der Biotechnologie in großem Umfang eingesetzt, z. B. in der Fluoreszenzmikroskopie, Durchflusszytometrie, Fluoreszenzkorrelationspektroskopie und im Enzym-gebundenen Immunosorbent-Assay (ELISA) .

Herstellungsmethoden

This compound kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Synthesemethode umfasst die Kondensation von 3-Diethylaminophenol mit Phthalsäureanhydrid in Gegenwart von Zinkchlorid, gefolgt von der Reaktion mit Ethyliodid, um das Endprodukt zu bilden . Industrielle Produktionsverfahren verwenden oft ähnliche Syntheserouten, die jedoch für die großtechnische Produktion optimiert sind und eine hohe Ausbeute und Reinheit gewährleisten .

Vorbereitungsmethoden

Rhodamine 6G can be synthesized through various methods. One common synthetic route involves the condensation of 3-diethylaminophenol with phthalic anhydride in the presence of zinc chloride, followed by the reaction with ethyl iodide to form the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Rhodamine 6G unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden.

Reduktion: this compound kann unter bestimmten Bedingungen reduziert werden, obwohl dies im Vergleich zu Oxidationsreaktionen weniger verbreitet ist.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören UV-Licht für die photokatalytische Degradation und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for pH Sensing

Rhodamine 6G has been developed into a versatile platform for non-invasive, real-time fluorescence imaging of acidic microenvironments. This capability is crucial for understanding cellular biology and disease mechanisms. A study demonstrated that this compound-based probes can be conjugated to various biomolecules, enhancing their utility in both in vitro and in vivo applications for pH sensing .

Key Features:

- Photostability: High stability under light exposure.

- Chemical Functionality: Can be modified for specific applications.

- Applications: Intracellular and extracellular pH monitoring.

Biochemical Interactions with DNA

Research has shown that this compound binds cooperatively to the minor groove of calf thymus DNA. This interaction was characterized through various methods including molecular docking and electrochemical studies. The binding constant was found to be significant, suggesting potential applications in DNA imaging and as a therapeutic agent against cancer cells .

Study Insights:

- Binding Mechanism: Involves hydrophobic interactions and hydrogen bonding.

- Cytotoxicity: Demonstrated activity against human breast cancer cells, indicating potential as a chemotherapeutic agent.

Photodynamic Therapy

This compound is increasingly being utilized in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation. However, its poor aqueous solubility limits its effectiveness. Recent advancements include encapsulating this compound in oxidized sodium alginate nanocarriers, which significantly enhance its bioavailability and ROS quantum yield .

Clinical Implications:

- Enhanced Bioavailability: Improved delivery systems increase therapeutic efficacy.

- Minimal Toxicity: Formulations have shown low toxicity to normal cells while effectively targeting cancer cells.

Cell Imaging and Tracking

The dye is extensively used as a fluorescent marker in cell imaging techniques. Its high fluorescence intensity allows for effective visualization of cellular structures and processes. Studies have highlighted its application in tracking cellular uptake and distribution of compounds within living cells .

Application Examples:

- Cellular Uptake Studies: Used to observe the dynamics of drug delivery systems.

- Environmental Monitoring: Employed as a tracer dye in environmental studies to track water flow.

Metal Ion Detection

This compound derivatives have been developed for the selective detection of metal ions such as mercury. These derivatives exhibit enhanced sensitivity and specificity, making them suitable for environmental monitoring and safety assessments .

Detection Capabilities:

- Sensitivity: Effective at low concentrations of target ions.

- Versatility: Can be modified for different metal ions.

Case Studies

Wirkmechanismus

Der Wirkungsmechanismus von Rhodamine 6G beruht auf seiner Fähigkeit, bei Anregung durch Licht einer bestimmten Wellenlänge zu fluoreszieren. Diese Fluoreszenz ist auf die elektronische Struktur des Moleküls zurückzuführen, die es ihm ermöglicht, Licht zu absorbieren und dann bei einer anderen Wellenlänge wieder abzugeben . This compound zielt je nach Anwendung auf verschiedene molekulare Signalwege ab. Beispielsweise kann es in biologischen Systemen zur Visualisierung der mitochondrialen Morphologie verwendet werden, indem es sich spezifisch in Mitochondrien anreichert .

Vergleich Mit ähnlichen Verbindungen

Rhodamine 6G wird oft mit anderen Rhodaminfarbstoffen wie Rhodamine B und Rhodamine 110 verglichen. Obwohl alle diese Farbstoffe ähnliche Fluoreszenzeigenschaften aufweisen, ist this compound aufgrund seiner hohen Quantenausbeute und Photostabilität einzigartig . Dies macht es besonders gut für Anwendungen geeignet, die eine langfristige Fluoreszenzdetektion erfordern. Zu weiteren ähnlichen Verbindungen gehören:

Rhodamine B: Wird in ähnlichen Anwendungen verwendet, hat aber eine geringere Quantenausbeute als this compound.

Rhodamine 110: Bekannt für seinen Einsatz in pH-empfindlichen Sonden, zeigt aber keine pH-abhängige Fluoreszenz wie this compound.

Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

Rhodamine 6G (R6G) is a synthetic dye known for its vibrant fluorescence and has garnered attention for its diverse biological activities. This article delves into the biochemical interactions, cytotoxic properties, and potential therapeutic applications of R6G, supported by various studies and findings.

R6G is a cationic dye that exhibits strong binding affinity to nucleic acids, particularly DNA. Research has demonstrated that R6G interacts with calf thymus DNA (CT DNA) primarily through binding to the minor groove. This interaction is cooperative and significantly alters the conformation of DNA, leading to unwinding during binding. The binding constant was found to be on the order of , indicating a strong affinity .

The thermodynamic analysis revealed that the binding process is favored by negative enthalpy and positive entropy changes, suggesting that hydrophobic interactions play a crucial role in stabilizing the dye-DNA complex .

Cytotoxicity Studies

R6G has been extensively studied for its cytotoxic effects on cancer cells. Notably, it has shown significant activity against human breast cancer cells (MDA-MB-468), where the mechanism of action involves the generation of reactive oxygen species (ROS) .

A study explored the tunable cytotoxicity of R6G by varying its anionic counterparts. It was observed that certain formulations could selectively target cancer cells while sparing normal cells. This selectivity was attributed to the hydrophobic nature of the compounds formed with different anions, which influenced their interaction with cell membranes .

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-468 | 5.2 | Human breast cancer |

| MCF7 | 7.1 | Breast cancer cell line |

| CV-1 | >10 | Normal monkey kidney cell line |

Applications in Fluorescence Imaging

R6G is widely utilized in fluorescence imaging due to its photostability and water solubility. Recent advancements have led to the development of pH-sensitive fluorescent probes based on R6G, which can be used for real-time imaging of acidic microenvironments within cells. This capability is critical for understanding various biological processes and disease mechanisms .

In addition to pH sensing, R6G has been employed in studies involving G-quadruplex (G4) structures in nucleic acids. It has been shown to stabilize G4 structures, which are implicated in gene regulation and cancer progression . The ability of R6G to convert antiparallel G4 structures into parallel forms indicates its potential as a therapeutic agent targeting these critical molecular structures.

Case Studies

- Fluorescence Imaging in Cancer Research : A study utilized R6G-based probes to visualize tumor microenvironments in vivo, demonstrating its efficacy in tracking pH changes associated with tumor metabolism.

- Antitumor Activity Modulation : Research indicated that modifying the counter-anions of R6G could enhance its selectivity towards cancer cells while reducing toxicity to normal cells, paving the way for new chemotherapeutic strategies .

Eigenschaften

CAS-Nummer |

989-38-8 |

|---|---|

Molekularformel |

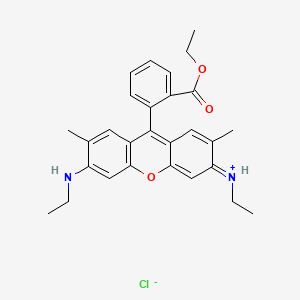

C28H31ClN2O3 |

Molekulargewicht |

479.0 g/mol |

IUPAC-Name |

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H |

InChI-Schlüssel |

VYXSBFYARXAAKO-UHFFFAOYSA-N |

SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |

Isomerische SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-] |

Kanonische SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

989-38-8 |

Physikalische Beschreibung |

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992) Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO] |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

13161-28-9 (perchlorate) 63022-06-0 (molbdosilicate) 63022-07-1 (molybdophosphate) 63022-08-2 (tungstophosphate) 65366-87-2 (molybdate) |

Haltbarkeit |

VOLATILIZES @ LESS THAN 200 °C |

Löslichkeit |

less than 1 mg/mL at 67.1 °F (NTP, 1992) SOL IN WATER & ETHANOL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

asic red 1 rhodamine 6G rhodamine 6G molbdosilicate rhodamine 6G molybdate rhodamine 6G molybdophosphate rhodamine 6G perchlorate rhodamine 6G tungstophosphate rhodamine 6GO rhodamine 6GP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.